4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide
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Overview
Description
4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is a novel compound that has garnered interest due to its unique chemical structure and potential biological properties. This compound features an imidazo[2,1-b]thiazole scaffold, which is known for its broad spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its target, VEGFR2, by inhibiting its activity . This inhibition disrupts the signaling pathway that promotes angiogenesis, thereby preventing the formation of new blood vessels .
Biochemical Pathways
The compound this compound affects the VEGF signaling pathway . By inhibiting VEGFR2, it disrupts the downstream effects of this pathway, which include endothelial cell proliferation, migration, and survival . This disruption can lead to the inhibition of angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor and potentially inhibiting its growth .
Result of Action
The result of the action of this compound is the inhibition of angiogenesis . This can lead to a decrease in tumor growth and potentially prevent metastasis . The compound has shown potential inhibitory effects against the MDA-MB-231 cell line .
Biochemical Analysis
Biochemical Properties
4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity . This interaction is crucial as VEGFR2 is involved in angiogenesis, the process of new blood vessel formation, which is a key factor in tumor growth and metastasis. The compound’s ability to inhibit VEGFR2 suggests its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. It has demonstrated cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells . The compound influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, it affects cell signaling pathways, particularly those involved in cell survival and growth, such as the VEGFR2 signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of VEGFR2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of angiogenesis and tumor growth. Furthermore, the compound has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products have not been extensively studied . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the compound, highlighting the importance of careful dosage optimization in future studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with plasma proteins, which affects its bioavailability and distribution . Additionally, it has been observed to accumulate in certain tissues, such as the liver and kidneys, which may influence its pharmacokinetics and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Acetylation: The imidazo[2,1-b]thiazole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated product is reacted with 4-aminobenzamide under mild heating to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain cancer cell lines makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
4-[[2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c21-19(26)14-6-8-15(9-7-14)22-18(25)10-16-12-27-20-23-17(11-24(16)20)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZJHBJRUNIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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